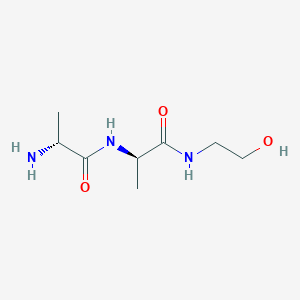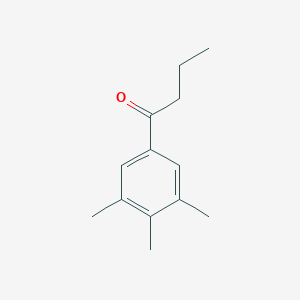
1-(3,4,5-Trimethylphenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,5-Trimethylphenyl)butan-1-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by a butanone backbone attached to a 3,4,5-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethylphenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3,4,5-Trimethylbenzene and butanoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane.
Procedure: The 3,4,5-trimethylbenzene is mixed with butanoyl chloride and AlCl3. The mixture is stirred at a low temperature to control the exothermic reaction. After completion, the reaction mixture is quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(3,4,5-Trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products:
Oxidation: 3,4,5-Trimethylbenzoic acid.
Reduction: 1-(3,4,5-Trimethylphenyl)butan-1-ol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
1-(3,4,5-Trimethylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 1-(3,4,5-Trimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- 1-(3,4-Dimethylphenyl)butan-1-one
- 1-(3,5-Dimethylphenyl)butan-1-one
- 1-(3,4,5-Trimethoxyphenyl)butan-1-one
Comparison: 1-(3,4,5-Trimethylphenyl)butan-1-one is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and physical properties
属性
CAS 编号 |
61088-40-2 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-(3,4,5-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-13(14)12-7-9(2)11(4)10(3)8-12/h7-8H,5-6H2,1-4H3 |
InChI 键 |
UATFQJNEUAPKCJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=CC(=C(C(=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
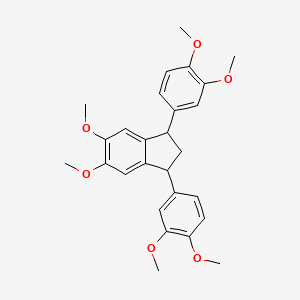
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
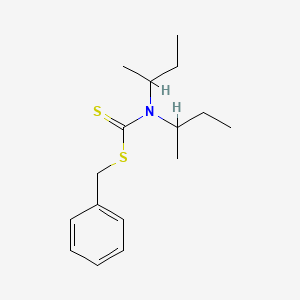
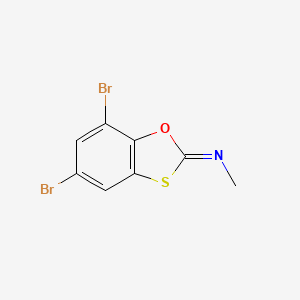
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

